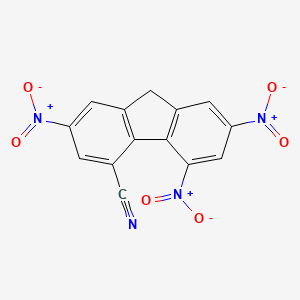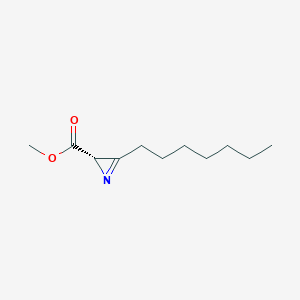![molecular formula C13H13N3O2 B14279045 2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one CAS No. 141235-97-4](/img/structure/B14279045.png)
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one is a heterocyclic compound with a quinazolinone core structure. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It is a member of the quinazolinone family, which is recognized for its pharmacological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, avoiding the use of metal catalysts and harsh oxidants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different substituted quinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which have significant pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: These include compounds like 2-methyl-4H-benzo[d][1,3]oxazin-4-one and other substituted quinazolinones.
Quinazoline Derivatives: Compounds such as prazosin and doxazosin, which are used in the treatment of various medical conditions.
Uniqueness
2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
141235-97-4 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-ethyl-3-(2-oxopropylideneamino)quinazolin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-3-12-15-11-7-5-4-6-10(11)13(18)16(12)14-8-9(2)17/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
XLRAHNSRLYCABY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)

![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)


![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)






